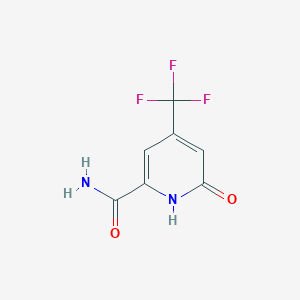
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide is a heterocyclic compound with significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing a trifluoromethyl group and an amide functionality. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the dihydropyridine ring.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a fully reduced dihydropyridine derivative.
Applications De Recherche Scientifique
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The dihydropyridine ring may play a role in binding to specific sites, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
- 6-Oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridinecarboxylate
Comparison
Compared to similar compounds, 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carboxamide stands out due to its unique amide functionality, which can influence its reactivity and potential applications. The presence of the trifluoromethyl group also enhances its chemical stability and biological activity, making it a valuable compound for various research purposes.
Propriétés
Formule moléculaire |
C7H5F3N2O2 |
|---|---|
Poids moléculaire |
206.12 g/mol |
Nom IUPAC |
6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(11)14)12-5(13)2-3/h1-2H,(H2,11,14)(H,12,13) |
Clé InChI |
OJVRLABFJDRZMG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















